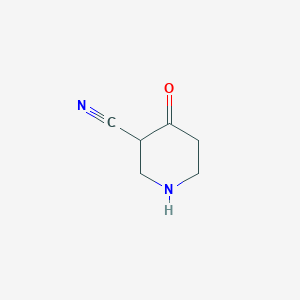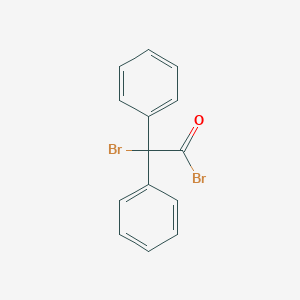
2-Bromo-2,2-diphenylacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,2-diphenylacetyl chloride is a chemical compound that is widely used in the field of organic chemistry. It is a colorless liquid that is highly reactive and is used as a reagent in various chemical reactions. This compound is also known as benzilic acid chloride and is commonly used in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2-Bromo-2,2-diphenylacetyl chloride involves the formation of an acyl chloride intermediate. This intermediate is highly reactive and can undergo various reactions such as nucleophilic substitution and addition reactions.
Biochemical And Physiological Effects
There is limited research available on the biochemical and physiological effects of 2-Bromo-2,2-diphenylacetyl chloride. However, it has been reported to have antimicrobial and antifungal properties. It is also known to inhibit the growth of various cancer cell lines.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Bromo-2,2-diphenylacetyl chloride in lab experiments include its high reactivity and versatility in various chemical reactions. However, it also has certain limitations such as its highly corrosive nature and the production of toxic hydrogen chloride gas during its synthesis.
Future Directions
There are various future directions that can be explored in the field of 2-Bromo-2,2-diphenylacetyl chloride research. Some of these directions include the development of new synthetic methods for the compound, exploration of its potential as an antimicrobial agent, and investigation of its potential as an anticancer agent.
In conclusion, 2-Bromo-2,2-diphenylacetyl chloride is a highly versatile compound that has various applications in the field of organic chemistry. Its reactivity and versatility make it a valuable reagent in various chemical reactions. Further research is required to explore its potential as an antimicrobial and anticancer agent.
Synthesis Methods
The synthesis of 2-Bromo-2,2-diphenylacetyl chloride involves the reaction between benzilic acid and thionyl chloride. This reaction results in the formation of the desired compound along with the formation of hydrogen chloride gas as a byproduct. The reaction is carried out under reflux conditions and the product is purified by distillation.
Scientific Research Applications
2-Bromo-2,2-diphenylacetyl chloride has various applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds such as benzilic acid derivatives and chalcones. It is also used in the preparation of various pharmaceuticals and agrochemicals.
properties
CAS RN |
17397-37-4 |
|---|---|
Product Name |
2-Bromo-2,2-diphenylacetyl chloride |
Molecular Formula |
C14H10Br2O |
Molecular Weight |
354.04 g/mol |
IUPAC Name |
2-bromo-2,2-diphenylacetyl bromide |
InChI |
InChI=1S/C14H10Br2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
ZFQFBVWNRNLAFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br |
Other CAS RN |
17397-37-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



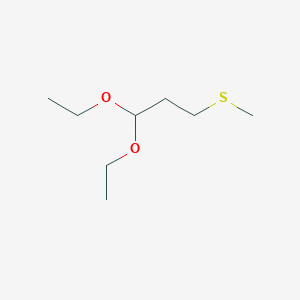
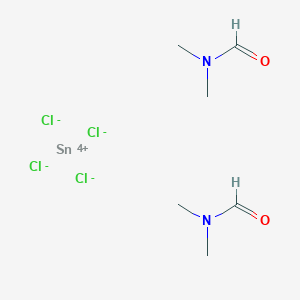
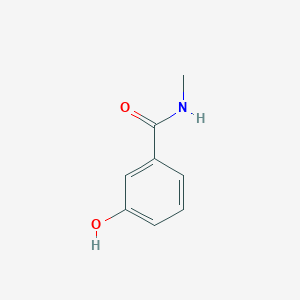
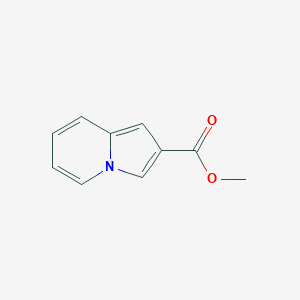
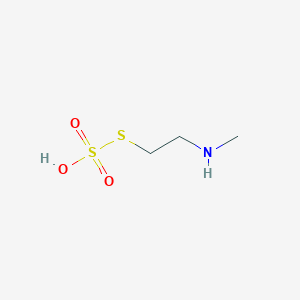
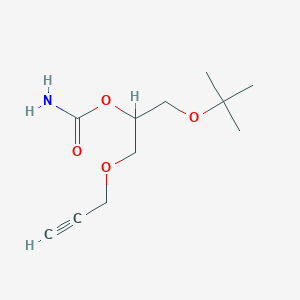
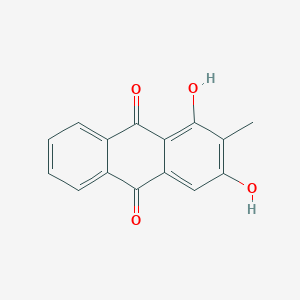
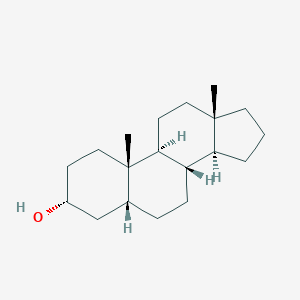
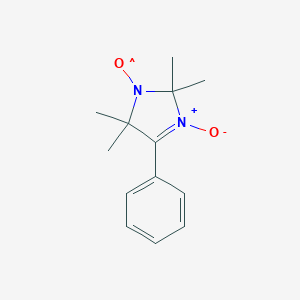
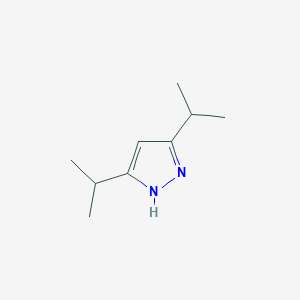
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
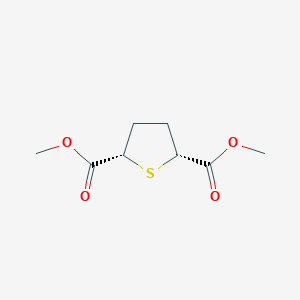
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
